molecular formula C13H11BrN2OS B5785189 3-Bromo-N'-(1-(2-thienyl)ethylidene)benzohydrazide

3-Bromo-N'-(1-(2-thienyl)ethylidene)benzohydrazide

Cat. No.: B5785189
M. Wt: 323.21 g/mol
InChI Key: LUYXCZFBNFSDMJ-OQLLNIDSSA-N
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Description

3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide: is an organic compound with the molecular formula C₁₃H₁₁BrN₂OS. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a thienyl group attached to the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts .

Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide can be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-N’-(1-(2-thienyl)ethylidene)benzohydrazide is unique due to the presence of both the bromine atom and the thienyl group.

Properties

IUPAC Name

3-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-9(12-6-3-7-18-12)15-16-13(17)10-4-2-5-11(14)8-10/h2-8H,1H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYXCZFBNFSDMJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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